molecular formula C16H24ClN3O3S B2600300 4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide CAS No. 2097924-90-6

4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2600300
CAS No.: 2097924-90-6
M. Wt: 373.9
InChI Key: RYNDTVYQDGRLKH-UHFFFAOYSA-N
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Description

4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H24ClN3O3S and its molecular weight is 373.9. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

4-Chloro-3-nitrobenzenesulfonamide, a compound structurally related to the query chemical, has been used in the synthesis of [1,4]oxazepine-based primary sulfonamides, exhibiting strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This highlights the potential of such compounds in enzyme inhibition and therapeutic applications (Sapegin et al., 2018).

Chemotherapy Research

Research dating back to 1965 involved derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, related to the query compound, for chemotherapy applications, especially in spontaneous cancers in mice (Woolley & Hoeven, 1965).

Catalytic Applications in Organic Synthesis

The use of amino acid methyl esters, which can be structurally related to the query chemical, in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes suggests potential applications in organic synthesis, particularly in forming carboxamide derivatives (Müller et al., 2005).

Cytotoxic Activity and Cancer Treatment

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a functional group with the query compound, have shown potent cytotoxicity against various cancer cell lines, indicating potential in cancer treatment research (Deady et al., 2003).

Synthesis and Characterization of Polymers

Research into aromatic polyamides based on bis(ether-carboxylic acid) or a dietheramine derived from tert-butylhydroquinone, involving processes and compounds related to the query chemical, has implications for the synthesis and characterization of new polymers (Yang et al., 1999).

Properties

IUPAC Name

4-[[(3-chloro-2-methylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-12-14(17)5-4-6-15(12)24(22,23)18-11-13-7-9-20(10-8-13)16(21)19(2)3/h4-6,13,18H,7-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNDTVYQDGRLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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